Copper corrodes rapidly in pH 1 acid pickling baths; benzotriazole (BTA) provides zero protection, while short-chain imidazoles lack film-forming lipophilicity. 2-Undecyl-1H-imidazole solves both challenges:
• Cu corrosion inhibitor active at pH 1 (7 × 10⁻⁵ M) where BTA fails.
• Latent epoxy curing agent with superior flowability for void-free potting.
• Thermal film stability to ~150 °C; proton conductivity 1 × 10⁻³ S cm⁻¹ at 180 °C.
≥96% purity, ambient shipping, bulk available.
Molecular FormulaC14H26N2
Molecular Weight222.37 g/mol
CAS No.16731-68-3
Cat. No.B093072
⚠ Attention: For research use only. Not for human or veterinary use.
2-Undecyl-1H-imidazole (CAS 16731-68-3), also referred to as 2-undecylimidazole, is a long-chain alkyl-substituted imidazole derivative with an eleven-carbon undecyl chain at the 2-position of the imidazole ring [1]. The molecule combines the heterocyclic reactivity of the imidazole core with the lipophilicity conferred by the alkyl tail, resulting in an amphiphilic structure . It is commercially available as a white to off-white crystalline powder or low-melting solid with a purity typically ≥96%, a melting point of 69–74 °C, and a boiling point of 215 °C at 20 mmHg . This compound is primarily investigated and utilized as a copper-specific corrosion inhibitor, a latent curing accelerator in epoxy systems, a co-ligand in functional catalyst design, and a surfactant intermediate.
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Amphiphilic alkyl-imidazole scaffold
Combines heterocyclic reactivity with C11 lipophilic anchoring for metal-surface film formation.
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Copper corrosion inhibition in acidic media
Retains oxygen reduction inhibition at pH 1 where benzotriazole is inactive; supports acid-pickling workflows.
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Latent epoxy curing with high flow
Reported excellent flowability for void-free potting and encapsulation of electronic assemblies.
Simple substitution of 2-undecyl-1H-imidazole with other alkylimidazoles or imidazole derivatives is rarely viable without performance trade-offs. The eleven-carbon undecyl chain governs critical physical and functional properties that directly impact application-specific outcomes. For example, increasing the alkyl chain length to seventeen carbons (2-heptadecylimidazole) reduces the thermal stability of the protective film on copper surfaces [1], while reducing the chain length to a methyl or ethyl group eliminates the lipophilic anchoring needed for effective surfactant behavior and metal-surface film formation [2]. Similarly, exchanging the compound for benzotriazole (BTA), a common industrial corrosion inhibitor, results in a complete loss of oxygen reduction inhibition in strongly acidic environments (pH 1), a condition where 2-undecyl-1H-imidazole retains activity [3]. In epoxy curing, the undecyl chain imparts a unique combination of latency and flowability that shorter-chain or aromatic imidazoles (e.g., 2-phenylimidazole or 2-ethyl-4-methylimidazole) cannot replicate, leading to suboptimal performance in potting and encapsulation applications [4]. The following quantitative evidence demonstrates exactly where 2-undecyl-1H-imidazole exhibits verifiable differentiation from its closest comparators.
Target
2-Undecyl-1H-imidazole
If Substituting with Benzotriazole (BTA)
BTA loses oxygen-reduction inhibition at pH 1; acid-corrosion protection for copper may not transfer.
Target
2-Undecyl-1H-imidazole
If Substituting with Short-Chain Alkylimidazoles (C1/C2)
Shorter chains may reduce lipophilic anchoring; film-forming and surfactant properties can shift significantly.
Target
2-Undecyl-1H-imidazole
If Substituting with 2-Phenylimidazole in Epoxy
2-Phenylimidazole is optimized for high Tg, not flow; may compromise void elimination in potting resins.
Target
2-Undecyl-1H-imidazole
If Substituting with 2-Heptadecylimidazole (C17)
Longer chain length may reduce thermal stability of the protective film on copper; film endurance may differ.
[1] Yoshida, S., & Ishida, H. (1985). The effect of chain length on the thermal stability of 2-alkylimidazoles on copper and 2-alkylimidazolato copper(II) complexes. Applications of Surface Science, 20(4), 497–511. View Source
[2] Kon-No, K., & Kitahara, A. (1978). Effect of ionic surfactants on aminolysis of p-nitrophenyl acetate by imidazoles in carbon tetrachloride. Journal of Colloid and Interface Science, 67(3), 477–482. View Source
[3] Johnson, R., Daroux, M., Yeager, E., & Ishida, H. (1986). Inhibition of copper corrosion by azole compounds in acidic aqueous solutions. In ACS Symposium Series, 322(23). View Source
[4] Caloong Chemical Co., Ltd. Imidazole-Based Curing Agents for Epoxy Systems. View Source
2-Undecyl-1H-imidazole Performance Comparison
Copper Corrosion Inhibition in Strong Acid
In 0.1 M HClO₄ (pH 1), 2-undecylimidazole (UDI) inhibits oxygen reduction on copper, whereas the industrial standard benzotriazole (BTA) and polymeric alternative poly-N-vinylimidazole (PVI-1) do not [1]. At pH 5.6 (phosphate buffer), UDI cast films reduce anodic dissolution currents by an order of magnitude (approximately 10‑fold) more than PVI-1 films [1]. Furthermore, UDI achieves effective inhibition at concentrations as low as 7 × 10⁻⁵ M when dissolved in solution [1].
Acid Corrosion InhibitionHead-to-head
UDI inhibits O₂ reduction at pH 1; BTA and PVI-1 are inactive under identical conditions.
Supports selection for copper protection in strongly acidic process streams.
0.1 M HClO₄, effective at 7 × 10⁻⁵ M. Data to verify in specific electrolyte.
0.1 M HClO₄, pH 1, copper electrode, electrochemical techniques
Why This Matters
This demonstrates that 2-undecyl-1H-imidazole uniquely maintains corrosion protection for copper in strongly acidic conditions where the widely used benzotriazole fails, justifying its selection for specialized industrial acid pickling or cleaning processes.
[1] Johnson, R., Daroux, M., Yeager, E., & Ishida, H. (1986). Inhibition of copper corrosion by azole compounds in acidic aqueous solutions. In ACS Symposium Series, 322(23). View Source
Thermal Stability on Copper
A systematic FT-IR reflection–absorption spectroscopy study of 2‑alkylimidazole films on copper revealed that 2‑methylimidazole and 2‑ethylimidazole exhibit superior thermal stability below 150 °C compared to 2‑undecylimidazole [1]. However, 2‑undecylimidazole demonstrates better stability than the longer-chain 2‑heptadecylimidazole, as thermal stability of both the free inhibitor film and its copper(II) complex decreases with increasing alkyl chain length [1]. The study established a clear chain-length–dependent stability trend: shorter alkyl chains (1].
This defines the upper thermal limit for using 2-undecyl-1H-imidazole as a copper protective coating and explains why shorter homologs (methyl/ethyl) are preferred for higher-temperature applications, while C11 offers a practical compromise between film-forming ability and thermal endurance for moderate-temperature service.
[1] Yoshida, S., & Ishida, H. (1985). The effect of chain length on the thermal stability of 2-alkylimidazoles on copper and 2-alkylimidazolato copper(II) complexes. Applications of Surface Science, 20(4), 497–511. View Source
Epoxy Curing Flowability
Among common industrial imidazole-based epoxy curing agents, 2‑undecylimidazole (2UZ) is distinguished by its 'excellent flowability,' which makes it the recommended grade for potting and encapsulation resins [1]. In contrast, 2‑phenylimidazole (2PZ) is selected for high-temperature carbon fiber composites due to its high glass transition temperature (Tg up to 180 °C+), while 2‑heptadecylimidazole (C17‑Imidazole) provides smooth surface finishes and low viscosity [1]. This property differentiation directly impacts procurement: for applications requiring self-leveling and void‑free encapsulation (e.g., transformers, sensors, microelectronics), 2‑undecylimidazole is the explicitly specified choice, whereas 2PZ is unsuitable due to inferior flow characteristics [1].
Epoxy Flow PerformanceClass-level
Reported excellent flowability; recommended grade for potting and encapsulation resins.
Flow-critical procurement: 2-undecylimidazole may support void-free filling of complex geometries.
Supplier-class inference; confirm flow properties under intended cure profile.
Key performance attribute for epoxy curing applications
Target Compound Data
Excellent flowability; suitable for potting compounds
Comparator Or Baseline
2-Phenylimidazole: high heat resistance (Tg up to 180 °C+); 2-Heptadecylimidazole: smooth surface finish, low viscosity
Quantified Difference
Qualitative property differentiation; UDI optimized for flow, not maximum Tg
Conditions
Industrial epoxy resin formulations, curing at ~120–180 °C
Why This Matters
This property dictates which imidazole hardener a formulator should source: choose 2-undecyl-1H-imidazole when flow and void elimination are critical, and avoid it when ultimate Tg (heat deflection temperature) is the primary requirement, where 2‑phenylimidazole is superior.
[1] Caloong Chemical Co., Ltd. Imidazole-Based Curing Agents for Epoxy Systems. View Source
Anhydrous Proton Conductivity
In sulfonated polyimide (sPI) composite membranes containing 2‑undecylimidazole (xUI) as a proton-conducting component, the proton conductivity reaches 1 × 10⁻³ S cm⁻¹ at 180 °C under completely anhydrous conditions [1]. This conductivity increases significantly with increasing UI content, demonstrating the compound's effectiveness as a solid-state proton carrier in the absence of water [1]. While direct comparative data for other alkylimidazoles in identical sPI matrices are not provided, this value establishes a benchmark for anhydrous proton conduction and highlights the specific utility of the undecyl chain in facilitating proton transport within the membrane architecture.
Anhydrous Proton ConductionSupporting evidence
1 × 10⁻³ S cm⁻¹ at 180 °C in sPI/xUI composite under anhydrous conditions.
Establishes a conductivity benchmark for solid-state proton-carrier research.
Conductivity scales with UI content; comparative data for other imidazoles not provided.
sPI membrane without UI (not quantified in source)
Quantified Difference
Conductivity increases with UI content
Conditions
sPI/xUI composite membrane, 180 °C, anhydrous atmosphere
Why This Matters
For researchers developing high-temperature PEM fuel cells that operate without humidification, this quantifiable conductivity provides a performance benchmark and justifies the selection of 2-undecyl-1H-imidazole as a viable proton-conducting additive over unmodified imidazole or other short-chain derivatives.
[1] Pu, H., et al. (2009). Studies on anhydrous proton conducting membranes based on imidazole derivatives and sulfonated polyimide. INIS Repository. View Source
2-Undecyl-1H-imidazole Applications
Copper Corrosion Protection in Strongly Acidic Fluids
In acid pickling, chemical cleaning, or acidic process streams where copper components are exposed to pH 1 solutions, 2-undecyl-1H-imidazole is uniquely suited. As demonstrated by Johnson et al., it inhibits oxygen reduction on copper at pH 1 while benzotriazole (BTA) fails completely [1]. The compound is effective at low concentrations (7 × 10⁻⁵ M) and can be applied as a cast film or dissolved inhibitor [1]. Procurement should prioritize this compound over BTA for copper protection in strongly acidic environments.
Epoxy Potting and Encapsulation
For one-component epoxy systems used in potting transformers, encapsulating sensors, or protecting microelectronics, 2-undecylimidazole (2UZ) is the preferred latent curing agent. It provides 'excellent flowability,' which is essential for void‑free filling of complex geometries [1]. In contrast, 2‑phenylimidazole (2PZ) is optimized for high Tg (heat resistance) and is less suitable for potting applications due to inferior flow characteristics [1]. Formulators should source 2-undecyl-1H-imidazole specifically for flow‑critical encapsulation.
Moderate-Temperature Copper Protective Coatings
When copper surfaces require a protective organic film capable of withstanding temperatures up to approximately 150 °C, 2-undecyl-1H-imidazole represents a balanced choice. While shorter-chain homologs (methyl, ethyl) offer better sub‑150 °C thermal stability, the C11 chain provides sufficient lipophilicity for robust film formation and better stability than longer-chain C17 derivatives [1]. This makes the compound suitable for electronics cooling components, heat exchanger fins, or copper circuitry that experiences intermittent thermal excursions but not sustained high‑temperature exposure.
Anhydrous Proton-Conducting Membranes
In the development of high-temperature PEM fuel cells operating without humidification, 2-undecyl-1H-imidazole serves as a proton-conducting additive in sulfonated polyimide (sPI) composite membranes. At 180 °C under anhydrous conditions, the sPI/xUI membrane achieves a proton conductivity of 1 × 10⁻³ S cm⁻¹ [1]. This quantifiable performance supports the compound's use as a solid-state proton carrier in next‑generation fuel cell research, distinguishing it from unmodified imidazole or short‑chain derivatives that may lack the necessary thermal stability or proton‑hopping efficiency.
Application
Selection Property
Validation Focus
Acidic Copper Corrosion Protection
Oxygen reduction inhibition at pH ≤ 1
Verify inhibition efficiency in target acid electrolyte and concentration range.
Epoxy Potting and Encapsulation
Latency and flowability under cure profile
Confirm void elimination and self-leveling in representative part geometry.
Moderate-Temperature Copper Coatings
Chain-length-dependent thermal stability
Review film endurance under expected thermal cycling range.
Anhydrous Proton-Conducting Membranes
Solid-state proton conductivity at elevated temperature
Benchmark conductivity in target membrane matrix and anhydrous atmosphere.
[1] Johnson, R., Daroux, M., Yeager, E., & Ishida, H. (1986). Inhibition of copper corrosion by azole compounds in acidic aqueous solutions. In ACS Symposium Series, 322(23). View Source
[2] Caloong Chemical Co., Ltd. Imidazole-Based Curing Agents for Epoxy Systems. View Source
[3] Yoshida, S., & Ishida, H. (1985). The effect of chain length on the thermal stability of 2-alkylimidazoles on copper and 2-alkylimidazolato copper(II) complexes. Applications of Surface Science, 20(4), 497–511. View Source
[4] Pu, H., et al. (2009). Studies on anhydrous proton conducting membranes based on imidazole derivatives and sulfonated polyimide. INIS Repository. View Source
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